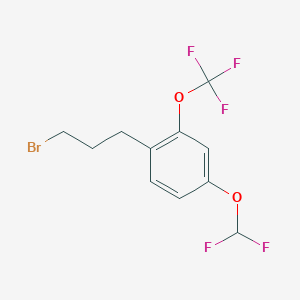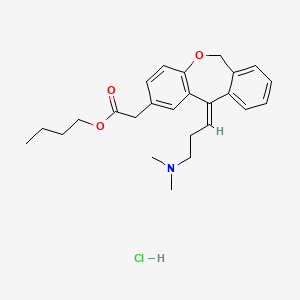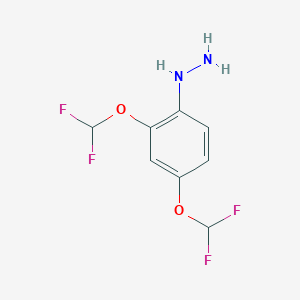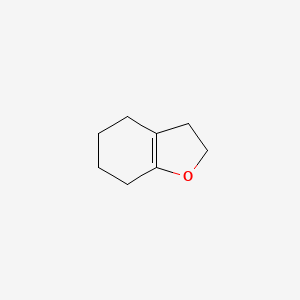![molecular formula C25H32ClFO5 B14073124 (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clobetasol 17-propionate is a potent synthetic corticosteroid used primarily in dermatology to treat various skin disorders. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is particularly effective in managing conditions such as eczema, psoriasis, and dermatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clobetasol 17-propionate typically involves the following steps:
Starting Material: Betamethasone 17-propionate is dissolved in dichloromethane.
Sulfonation Reaction: Triethylamine and p-toluenesulfonyl chloride are added to the solution to carry out the sulfonation reaction.
Methanol Addition: After the sulfonation reaction, methanol is added.
Industrial Production Methods: Industrial production of Clobetasol 17-propionate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of advanced equipment to ensure high yield, low cost, and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Clobetasol 17-propionate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen to the molecule.
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Clobetasol 17-propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of corticosteroids under various conditions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating skin disorders.
Industry: Incorporated into various pharmaceutical formulations to enhance their therapeutic properties .
Wirkmechanismus
Clobetasol 17-propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding leads to the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. As a result, Clobetasol 17-propionate reduces inflammation, itching, and redness .
Vergleich Mit ähnlichen Verbindungen
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: Known for its strong anti-inflammatory and antipruritic effects.
Hydrocortisone: A milder corticosteroid used for less severe skin conditions.
Comparison: Clobetasol 17-propionate is unique due to its high potency and efficacy in treating severe skin disorders. Compared to Betamethasone and Fluocinonide, Clobetasol 17-propionate has a stronger anti-inflammatory effect, making it suitable for short-term use in severe cases. Hydrocortisone, on the other hand, is less potent and is typically used for milder conditions .
Eigenschaften
Molekularformel |
C25H32ClFO5 |
|---|---|
Molekulargewicht |
467.0 g/mol |
IUPAC-Name |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
CBGUOGMQLZIXBE-BPARTCAISA-N |
Isomerische SMILES |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




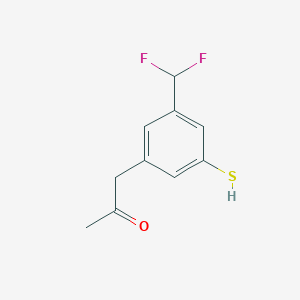

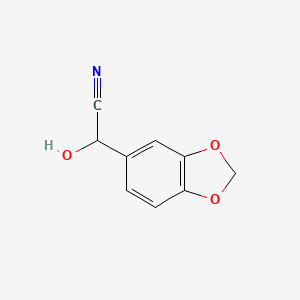
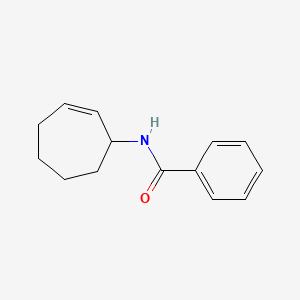


![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
